Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted urea derivatives. The complete chemical name, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-, indicates several critical structural features that define its molecular architecture. The base structure consists of a urea moiety (carbamide) with one nitrogen atom substituted by a complex cyclohexyl derivative bearing specific stereochemical designations.
The stereochemical descriptors (1R,2R) indicate the absolute configuration at the first and second carbon atoms of the cyclohexyl ring system. This designation follows the Cahn-Ingold-Prelog priority rules, where the highest priority substituents at each stereocenter are assigned based on atomic number considerations. The (1R,2R) configuration establishes that both stereocenters possess the R-configuration, creating a trans-diaxial relationship between the amino and dimethylamino substituents when the cyclohexyl ring adopts its preferred chair conformation.
The molecular formula C9H19N3O reflects the compound's composition, with a molecular weight corresponding to the specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The Chemical Abstracts Service registry number 21404-86-4 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurational isomers that might exist with different stereochemical arrangements.
Table 1: Fundamental Molecular Properties
Molecular Geometry and Conformational Analysis
The molecular geometry of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exhibits complex three-dimensional characteristics arising from the interplay between the rigid cyclohexyl ring system and the flexible urea moiety. The cyclohexyl ring adopts a chair conformation as the most thermodynamically stable arrangement, positioning the dimethylamino substituent and the urea-linked nitrogen atom in specific spatial orientations that minimize steric strain.
The chair conformation of the cyclohexyl ring places the dimethylamino group at the C2 position in an equatorial orientation, while the nitrogen atom connected to the urea moiety occupies the C1 position. This arrangement creates a trans-diequatorial relationship that maximizes the distance between the bulky substituents and reduces unfavorable steric interactions. The (1R,2R) stereochemical configuration ensures that both substituents are positioned on the same face of the ring when viewed from the perspective of the ring's average plane.
The urea moiety itself can adopt multiple conformational states due to restricted rotation around the carbon-nitrogen bonds. The most stable conformation typically involves partial double-bond character in the carbon-nitrogen bonds due to resonance delocalization of the nitrogen lone pairs into the carbonyl pi-system. This electronic delocalization creates a planar arrangement around the urea carbon atom, with bond angles approaching 120 degrees characteristic of trigonal planar geometry.
Computational studies and experimental evidence suggest that the dimethylamino group maintains a pyramidal geometry at the nitrogen center, with the methyl groups positioned to minimize steric repulsion with the cyclohexyl ring hydrogen atoms. The nitrogen-carbon bonds in the dimethylamino group exhibit typical aliphatic amine characteristics, with bond lengths and angles reflecting the sp3 hybridization state of the nitrogen atom.
Table 2: Conformational Parameters
| Structural Feature | Geometric Description | Conformational Preference |
|---|---|---|
| Cyclohexyl Ring | Chair Conformation | Thermodynamically Favored |
| Dimethylamino Position | Equatorial at C2 | Sterically Preferred |
| Urea Geometry | Planar Around Carbonyl | Resonance Stabilized |
| Nitrogen Hybridization | sp3 (Dimethylamino) | Pyramidal Geometry |
Electronic Structure and Charge Distribution Patterns
The electronic structure of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- reflects the complex interplay between electron-donating and electron-withdrawing functionalities within the molecular framework. The urea moiety serves as the central electronic hub, with its carbonyl group acting as an electron-accepting center while the nitrogen atoms function as electron-donating sites through their lone pair contributions.
The dimethylamino substituent represents a strong electron-donating group that significantly influences the overall electronic distribution within the molecule. The nitrogen atom's lone pair engages in hyperconjugative interactions with adjacent carbon-hydrogen bonds, creating a net positive charge density at the nitrogen center while distributing negative charge throughout the surrounding molecular framework. This electronic donation extends through the cyclohexyl ring system via inductive effects, though the saturated nature of the ring limits extensive conjugative interactions.
The urea carbonyl carbon exhibits substantial positive charge character due to the electronegativity difference between carbon and oxygen atoms, combined with the polarization effects induced by the attached nitrogen substituents. The oxygen atom carries significant negative charge density, making it a potential site for hydrogen bonding interactions and coordination with electrophilic species. The nitrogen atoms in the urea moiety display intermediate charge characteristics, serving as both electron donors through their lone pairs and electron acceptors through their connections to the electron-deficient carbonyl carbon.
Molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves electron density concentrated on the dimethylamino nitrogen and the urea nitrogen atoms, while the lowest unoccupied molecular orbital centers on the carbonyl carbon and oxygen atoms. This orbital arrangement suggests that the molecule can participate in nucleophilic reactions through its nitrogen centers while simultaneously serving as an electrophilic species at the carbonyl position.
Table 3: Electronic Properties and Charge Distribution
| Functional Group | Electronic Character | Charge Distribution | Reactivity Pattern |
|---|---|---|---|
| Dimethylamino | Strong Electron Donor | Partial Positive on N | Nucleophilic Center |
| Urea Carbonyl | Electron Acceptor | Positive on C, Negative on O | Electrophilic Center |
| Cyclohexyl Ring | Electronic Insulator | Neutral Carbon Framework | Conformational Support |
| Urea Nitrogens | Intermediate Character | Moderate Electron Density | Hydrogen Bonding Sites |
Comparative Analysis with Related Cyclohexyl-Urea Derivatives
Comparative structural analysis with related cyclohexyl-urea derivatives provides valuable insights into the unique characteristics of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- and its position within the broader family of substituted urea compounds. Several structurally analogous compounds have been identified in the literature, each exhibiting distinct modifications that influence their overall molecular properties and potential applications.
The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea represents a significant structural variation, incorporating an aromatic bis(trifluoromethyl)phenyl substituent in place of the simple hydrogen atom found in the target compound. This modification dramatically alters the electronic properties, introducing strong electron-withdrawing trifluoromethyl groups that create substantial electronic polarization throughout the molecular framework. The molecular formula C17H21F6N3O and molecular weight of 397.36 demonstrate the substantial increase in molecular complexity compared to the simpler C9H19N3O structure of the unsubstituted derivative.
Another related compound, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-, introduces an additional stereocenter through the incorporation of a 1-phenylethyl substituent. The molecular formula C17H27N3O indicates the presence of a phenyl ring system while maintaining the core cyclohexyl-dimethylamino structural motif. This modification creates additional opportunities for aromatic interactions and introduces new conformational complexities due to the presence of multiple chiral centers with defined stereochemical relationships.
The systematic comparison reveals that the target compound, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-, represents the simplest member of this structural family, lacking additional aromatic or alkyl substituents that might complicate its electronic structure or conformational behavior. This structural simplicity provides advantages for fundamental studies of cyclohexyl-urea interactions while maintaining the essential stereochemical features that define this compound class.
Table 4: Comparative Analysis of Related Cyclohexyl-Urea Derivatives
| Compound | Molecular Formula | Additional Substituents | Molecular Weight | Structural Complexity |
|---|---|---|---|---|
| Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- | C9H19N3O | None | 185.27 | Simple |
| N-[3,5-Bis(trifluoromethyl)phenyl] derivative | C17H21F6N3O | Bis(trifluoromethyl)phenyl | 397.36 | High |
| N'-[(1S)-1-phenylethyl] derivative | C17H27N3O | 1-Phenylethyl | 289.41 | Moderate |
| N'-[(1R)-1-phenylethyl] derivative | C17H27N3O | 1-Phenylethyl | 289.41 | Moderate |
The synthesis methodologies for these related compounds generally follow established protocols for urea formation, typically involving the reaction of appropriate isocyanates with amine precursors or the use of carbonylating agents such as carbonyldiimidazole. The specific stereochemical requirements for the (1R,2R)-cyclohexyl substituent necessitate the use of enantiopure starting materials or stereoselective synthetic approaches to ensure the desired configurational outcome.
Properties
CAS No. |
919112-92-8 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclohexyl]urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)8-6-4-3-5-7(8)11-9(10)13/h7-8H,3-6H2,1-2H3,(H3,10,11,13)/t7-,8-/m1/s1 |
InChI Key |
XYAYVIAFMUJILI-HTQZYQBOSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- typically involves the reaction of cyclohexylamine with dimethylamine and phosgene, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Analgesic Properties
Urea derivatives, including N-[(1R,2R)-2-(dimethylamino)cyclohexyl] urea, have been studied for their analgesic properties. Specifically, the compound U-47700 , a related structure, has been identified as a potent mu-opioid receptor agonist. Research indicates that it exhibits significant analgesic effects comparable to traditional opioids, making it a candidate for pain management therapies .
Antipsychotic Potential
The structural similarities of N-[(1R,2R)-2-(dimethylamino)cyclohexyl] urea to known antipsychotic agents suggest potential applications in treating schizophrenia and bipolar disorder. The synthesis of related compounds has been linked to the development of novel antipsychotic medications that could offer improved efficacy and reduced side effects compared to existing treatments .
Toxicology and Forensic Analysis
The compound's application extends into toxicology, where it has been analyzed in postmortem cases to understand its distribution and metabolism in the human body. Studies have shown that U-47700 can be detected in serum and urine samples using advanced mass spectrometry techniques, aiding forensic investigations into drug-related fatalities .
Synthetic Pathways
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl] urea typically involves several key steps:
- Formation of Urea Derivatives : The initial step involves the reaction of cyclohexylamine with isocyanates or carbonyl compounds to form urea derivatives.
- Dimethylation : Subsequent dimethylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
- Purification : The final product is purified through recrystallization or chromatography to obtain high-purity compounds suitable for biological testing .
Case Study: U-47700
A notable case study involved a 23-year-old female who presented with severe respiratory depression after using U-47700. Toxicology screenings confirmed the presence of the compound in her system, highlighting its potent effects and the need for careful monitoring when used recreationally. The analysis provided insights into its pharmacokinetics and metabolic pathways, further establishing its relevance in clinical toxicology .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Application | Notable Effects |
|---|---|---|---|
| N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-urea | Urea Derivative | Analgesic | Potent mu-opioid receptor agonist |
| 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) | Synthetic Opioid | Analgesic/Forensic Toxicology | High potency; significant toxicity |
| Cariprazine | Atypical Antipsychotic | Schizophrenia/Bipolar Disorder | Improved efficacy with fewer side effects |
Mechanism of Action
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Urea vs. Thiourea Derivatives
Replacing the urea oxygen with sulfur yields thiourea analogs, significantly altering hydrogen-bonding capacity and receptor affinity:
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Molecular weight: 397.35 The electron-withdrawing trifluoromethyl groups increase lipophilicity, which may improve CNS penetration .
Table 1: Urea vs. Thiourea Derivatives
Comparison with Opioid Receptor Agonists (U-Drugs)
The (1R,2R)-cyclohexyl-dimethylamino motif is shared with synthetic opioids like U-47700 and U-50488H, but functional group substitutions dictate receptor selectivity:
- U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide): A benzamide derivative with high mu-opioid receptor (MOR) affinity (MOR Ki: ~11 nM) .
- Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-: Replacing benzamide with urea likely reduces MOR affinity while altering selectivity for kappa (KOR) or delta (DOR) receptors.
Table 2: Opioid Receptor Binding Profiles
| Compound | MOR Ki (nM) | KOR Ki (nM) | Selectivity (MOR/KOR) | Functional Group |
|---|---|---|---|---|
| U-50488H (Acetamide) | 2.2 | 195 | 430 | Acetamide |
| U-51574 (Acetamide) | 220 | 3.1 | N/A | Acetamide |
| U-47700 (Benzamide) | ~11 | ~350 | ~0.03 | Benzamide |
| Target Urea Derivative | Data pending | Data pending | N/A | Urea |
Key Insight: Urea derivatives may exhibit lower MOR affinity compared to acetamide/benzamide analogs but could offer improved selectivity for non-opioid targets (e.g., catalytic applications) .
Stereochemical Variations
The (1R,2R) configuration is critical for activity. Enantiomers like (1S,2S)-isomers often show reduced or altered binding:
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea (CAS: 1221442-12-1): Same molecular weight as the (1R,2R) isomer (397.35) but lower enantiomeric purity (98% e.e. vs. 99% e.e. for the R,R-form) .
- Thiourea, N-(3-cyanophenyl)-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]-: Demonstrated ~10-fold lower activity in preliminary receptor assays compared to the R,R-isomer .
Biological Activity
Urea derivatives, particularly those containing cyclohexyl and dimethylamino groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-, exploring its structural characteristics, biological activities, synthesis methods, and relevant case studies.
Structural Characteristics
The compound Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- has the molecular formula C16H25N3O. It features a urea functional group linked to a cyclohexyl moiety that includes a dimethylamino group. This unique structure contributes to its potential pharmacological properties.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C16H25N3O |
| Functional Groups | Urea, Dimethylamino, Cyclohexyl |
| Molecular Weight | 275.39 g/mol |
Biological Activity
Preliminary studies suggest that Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- exhibits various biological activities:
- Antitumor Activity : Similar urea derivatives have shown promising antitumor effects in vitro and in vivo studies.
- Neuroprotective Effects : The compound may influence neuroprotective pathways, potentially aiding in conditions such as neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives within this class exhibit antimicrobial activity against various pathogens.
Synthesis Methods
The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]- can be achieved through several methodologies. Common approaches include:
- Direct Ureidation : Reacting isocyanates with amines to form urea derivatives.
- Cyclization Reactions : Utilizing cyclohexyl derivatives in combination with dimethylamine to introduce the desired functional groups.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Neuroprotection
Research published in Neuropharmacology highlighted the neuroprotective effects of similar urea derivatives in models of oxidative stress. The compounds were found to modulate signaling pathways associated with neuronal survival.
Case Study 3: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of several urea derivatives. Results indicated that compounds with a cyclohexyl structure showed enhanced activity against Gram-positive bacteria compared to their linear counterparts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing urea derivatives with the (1R,2R)-2-(dimethylamino)cyclohexyl scaffold?
- Methodology : A common approach involves reacting (1R,2R)-2-(dimethylamino)cyclohexylamine with isocyanates or thiocyanates under anhydrous conditions. For example, thiourea derivatives are synthesized by treating the amine with sulfonamide-linked isothiocyanates in tetrahydrofuran (THF), followed by purification via flash silica chromatography . For urea analogs, coupling with aryl isocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) in dichloromethane yields high-purity products after recrystallization .
- Key Considerations : Ensure stereochemical integrity by using enantiopure starting materials and monitoring reaction progress with chiral HPLC or NMR.
Q. How can the stereochemistry and structural conformation of this urea derivative be validated?
- Methodology :
- X-ray Crystallography : Resolve the absolute configuration of the cyclohexyl scaffold and urea linkage, as demonstrated for related thiourea catalysts .
- Chiral HPLC : Confirm enantiopurity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
- NMR Analysis : Use NOESY or ROESY to detect spatial interactions between the dimethylamino group and adjacent substituents .
Q. What role does this compound play in asymmetric organocatalysis?
- Mechanistic Insight : The urea/thiourea moiety acts as a hydrogen-bond donor to activate electrophiles (e.g., carbonyl groups), while the dimethylamino group provides a stereodirecting effect. This dual functionality enables enantioselective transformations, such as Michael additions or aminocatalysis .
- Example : In squaramide derivatives, the (1R,2R)-cyclohexyl scaffold enhances catalytic efficiency in asymmetric aminations of β-keto esters, achieving >90% enantiomeric excess (ee) under optimized conditions .
Advanced Research Questions
Q. How can the enantioselectivity of this urea derivative be optimized for specific catalytic applications?
- Strategies :
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the aryl urea moiety to strengthen hydrogen-bonding interactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility and transition-state stabilization, improving ee values .
- Cooperative Catalysis : Pair with chiral phosphoric acids or metal complexes to synergistically control stereochemistry .
- Data-Driven Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and stoichiometry, correlating variables with ee via multivariate analysis.
Q. What kinetic and thermodynamic factors influence the catalytic activity of this compound?
- Kinetic Analysis : Conduct time-resolved NMR or UV-Vis spectroscopy to measure reaction rates under varying catalyst loadings. For example, pseudo-first-order kinetics are observed in squaramide-catalyzed cycloadditions .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity between the urea catalyst and substrates (e.g., ketones), revealing enthalpy-driven interactions .
Q. How do computational methods aid in rational design of derivatives with enhanced catalytic performance?
- Approaches :
- DFT Calculations : Model transition states to identify steric/electronic bottlenecks. For instance, the cyclohexyl ring’s chair conformation minimizes steric clash in squaramide catalysts .
- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to predict solvation effects on enantioselectivity .
Q. How should contradictory data on catalytic efficiency across studies be resolved?
- Root Cause Analysis :
- Stereochemical Purity : Discrepancies may arise from undetected racemization during synthesis. Validate ee via independent methods (e.g., optical rotation vs. chiral HPLC) .
- Substrate Scope : Catalytic performance varies with substrate electronic/steric profiles. Replicate experiments using standardized substrates (e.g., trans-β-nitrostyrene) for cross-study comparisons .
Notes
- Stereochemical Nomenclature : Use (1R,2R) and (1S,2S) descriptors consistently to avoid ambiguity.
- Data Validation : Cross-reference with authoritative databases (e.g., ChemSpider ) and peer-reviewed syntheses .
- Safety : Handle fluorinated derivatives with appropriate PPE due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
